2-(4-Chlorophenyl)morpholine
Overview
Description
The compound "2-(4-Chlorophenyl)morpholine" is a chemical structure that incorporates a morpholine ring and a 4-chlorophenyl group. Morpholine is a heterocyclic amine, characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The 4-chlorophenyl group is a benzene ring substituted with a chlorine atom at the fourth position. This structure is a common motif in various chemical compounds that exhibit a range of biological activities and chemical properties.
Synthesis Analysis
The synthesis of derivatives of "2-(4-Chlorophenyl)morpholine" often involves the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a ketone or a carbonyl compound. For instance, the synthesis of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was confirmed using IR and 1H-NMR spectra . Another synthesis route for a related compound, 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, involved the use of a Vilsmeier-Haack reagent and yielded the final product in 74% yield after base treatment .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of several compounds containing the "2-(4-Chlorophenyl)morpholine" motif. For example, the crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate revealed dihedral angles between the benzene rings and the morpholine ring, indicating the spatial arrangement of these groups . Similarly, the structure of 2,5-bis(morpholino)-3,4-bis(p-chlorophenyl)thiophene was determined, showing the relative positions of the morpholinyl and p-chlorophenyl groups on the thiophene ring .
Chemical Reactions Analysis
The reactivity of morpholine and its derivatives with other chemical entities has been studied extensively. For instance, the reaction of morpholine with 2,4-dinitrophenyl phenyl ether and 1-chloro-2,4-dinitrobenzene has been investigated, providing insights into the mechanisms of nucleophilic aromatic substitution in different solvents . Another study reported the synthesis of a polyheterocyclic compound involving a sequential combination of reactions, including a microwave-assisted one-pot process .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(4-Chlorophenyl)morpholine" derivatives are influenced by their molecular structure. For example, the antinociceptive activity of certain derivatives was investigated in behavioral tests, demonstrating their pharmacological effects without impacting motor coordination or myorelaxation in animals . The photophysical properties of a cyanophenyl diazenyl derivative of morpholine were characterized, revealing insights into its excited state transitions . Additionally, the environmental analysis of 2-(4-Morpholinyl)benzothiazole, a related compound, was performed using gas chromatography with a flame photometric detector, highlighting its presence in environmental samples .
Scientific Research Applications
Antinociceptive Effects
2-(4-Chlorophenyl)morpholine derivatives exhibit significant antinociceptive activity. For instance, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated effective reduction of nociception in behavioral tests without impacting motor coordination or myorelaxation in animals (Listos et al., 2013).
Crystal Structure Analysis
Research into the crystal structure of dimethomorph, a morpholine fungicide, helps in understanding the molecular interactions and stability of such compounds. The study of dimethomorph, which includes a 2-(4-Chlorophenyl)morpholine structure, reveals insights into its dihedral angles and hydrogen bonding, contributing to the development of more effective fungicides (Kang et al., 2015).
Anticonvulsive and Cholinolytic Activities
Synthesized compounds containing 2-(4-Chlorophenyl)morpholine have shown notable anticonvulsive and peripheral n-cholinolytic activities. These properties are significant for the development of new pharmacological agents (Papoyan et al., 2011).
Lysosome-targetable Fluorescent Probes
The compound N-p-chlorophenyl-4-(2-aminoethyl)morpholine-1,8-naphthalimide, a derivative of 2-(4-Chlorophenyl)morpholine, has been developed as a fluorescent sensor for trivalent metal ions in living cells. This innovation has applications in cellular imaging and diagnostics (Ye et al., 2019).
Coordination Chemistry
2-(4-Chlorophenyl)morpholine derivatives are used in coordination chemistry, for instance, in synthesizing cobalt(III) complexes. These studies contribute to our understanding of molecular interactions and the potential applications of such complexes in various fields (Amirnasr et al., 2001).
Potential Antisenility Agent Synthesis
2-Amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a compound associated with 2-(4-Chlorophenyl)morpholine, has been synthesized as a potential antisenility agent. Its synthesis pathway offers insights into developing novel therapeutic agents (Samano et al., 2000).
DNA-dependent Protein Kinase Inhibition
A synthetic route for 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4H-thiopyran-4-one, an inhibitor of DNA-dependent protein kinase, demonstrates the potential of 2-(4-Chlorophenyl)morpholine derivatives in cancer research and treatment (Bi et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGMDOVGFNZDLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408961 | |
Record name | 2-(4-chlorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)morpholine | |
CAS RN |
62243-66-7 | |
Record name | 2-(4-chlorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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